molecular formula C8H15N3OS B13287369 n-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine

n-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine

Cat. No.: B13287369
M. Wt: 201.29 g/mol
InChI Key: VSEYGNKXKWSZCS-UHFFFAOYSA-N
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Description

N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate amine precursors. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxaldehyde with 3-ethoxypropan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the desired product, such as recrystallization or chromatography. The choice of reagents and solvents may be optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, alkoxides, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine is unique due to its specific substitution pattern and the presence of an ethoxypropan-1-amine moiety

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

3-ethoxy-N-(thiadiazol-4-ylmethyl)propan-1-amine

InChI

InChI=1S/C8H15N3OS/c1-2-12-5-3-4-9-6-8-7-13-11-10-8/h7,9H,2-6H2,1H3

InChI Key

VSEYGNKXKWSZCS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CSN=N1

Origin of Product

United States

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